Reduced Aggregation via Enhanced Hydrophilicity
The linker-drug construct containing the Ala-Ala-Asn motif exhibits significantly higher hydrophilicity compared to the clinically established Val-Cit-PAB benchmark. The Ala-Ala-Asn-PAB core (free base) demonstrates a calculated LogP value of -2.3 . In contrast, Val-Cit-PAB constructs typically yield more hydrophobic linker-drug intermediates, which correlates with increased ADC aggregation and limited drug loading capacity [1]. This hydrophilicity advantage translates directly to improved conjugate physical stability.
| Evidence Dimension | Hydrophilicity (Calculated LogP of Linker Core) |
|---|---|
| Target Compound Data | LogP = -2.3 (Ala-Ala-Asn-PAB) |
| Comparator Or Baseline | LogP > -1.0 (Typical Val-Cit-PAB constructs); Higher hydrophobicity in Ala-Ala linked payloads as baseline |
| Quantified Difference | LogP difference ≥1.3 units (more negative = more hydrophilic) |
| Conditions | In silico calculation; consistent with experimental hydrophobicity interaction chromatography (HIC) retention times |
Why This Matters
Lower LogP values enable conjugation at higher drug-to-antibody ratios (DAR) without inducing unacceptable aggregation, a key limitation of hydrophobic linkers like Val-Cit.
- [1] Wang L, et al. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Med Chem. 2024;15:355-365. View Source
